Seproxetine Hydrochloride

Description

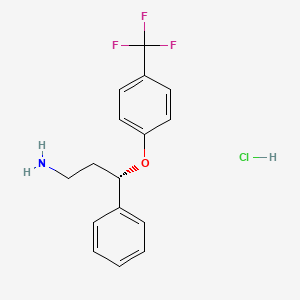

Structure

2D Structure

Properties

IUPAC Name |

(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTWWEPBGGXBTO-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00155625 | |

| Record name | Seproxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127685-30-7 | |

| Record name | Seproxetine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127685307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seproxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEPROXETINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4QYN23H2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of Seproxetine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seproxetine, also known as (S)-norfluoxetine, is a potent and selective serotonin reuptake inhibitor (SSRI).[1] It is the primary active N-demethylated metabolite of the widely prescribed antidepressant, fluoxetine.[1] Seproxetine exhibits greater potency than its parent compound and the (R)-enantiomer of norfluoxetine.[1] It has been the subject of significant research interest due to its pharmacological activity, which also extends to the dopamine transporter and 5-HT2A/2C receptors.[1]

This technical guide provides a comprehensive overview of the chemical properties and structure of Seproxetine, including its synthesis, analytical methods for its characterization, and its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Chemical Structure and Properties

Seproxetine is the (S)-enantiomer of norfluoxetine. Its chemical structure consists of a phenyl group and a 4-(trifluoromethyl)phenoxy group attached to a propyl amine backbone.

Table 1: Chemical Identifiers for Seproxetine

| Identifier | Value |

| IUPAC Name | (3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine[2] |

| Synonyms | (S)-Norfluoxetine, Seproxetine [INN][2] |

| CAS Number | 126924-38-7[2] |

| Molecular Formula | C₁₆H₁₆F₃NO[2] |

| Canonical SMILES | C1=CC=C(C=C1)--INVALID-LINK--OC2=CC=C(C=C2)C(F)(F)F[2] |

| InChI | InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m0/s1[2] |

| InChIKey | WIQRCHMSJFFONW-HNNXBMFYSA-N[2] |

Table 2: Physicochemical Properties of Seproxetine and its Hydrochloride Salt

| Property | Value | Source |

| Molecular Weight | 295.30 g/mol | PubChem (Computed)[2] |

| Monoisotopic Mass | 295.11839862 Da | PubChem (Computed)[2] |

| Physical Description | Yellowish-white hygroscopic powder | Not explicitly cited for Seproxetine, but stated for the racemic norfluoxetine. |

| Water Solubility (HCl salt) | 0.00915 mg/mL | DrugBank (Predicted)[3] |

| logP (HCl salt) | 3.8 | DrugBank (Predicted)[3] |

| pKa (Strongest Basic, HCl salt) | 9.77 | DrugBank (Predicted)[3] |

| Collision Cross Section ([M+H]⁺) | 173.8 Ų | PubChem (Experimental)[4] |

Synthesis of Seproxetine

The enantioselective synthesis of Seproxetine, or (S)-norfluoxetine, is a key challenge in its production. Several synthetic strategies have been developed to obtain the desired stereoisomer with high purity. A common approach involves the use of chiral starting materials or asymmetric synthesis techniques.

One reported facile and high-yield synthesis of (S)-norfluoxetine starts from (S)-styrene oxide. This method provides a straightforward route to the chiral amine. Other synthetic routes employ chiral intermediates such as (S)-3-amino-3-phenyl-1-propanol. The synthesis of this intermediate can be achieved through various methods, including the reduction of corresponding ketones or the use of chiral catalysts.

Below is a generalized workflow for the synthesis of Seproxetine.

Experimental Protocols

Representative Analytical Protocol for Seproxetine in Biological Matrices

The quantification of Seproxetine and its enantiomer in biological samples is crucial for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.

1. Sample Preparation (Liquid-Liquid Extraction)

-

Objective: To extract Seproxetine and an internal standard from a plasma matrix.

-

Procedure:

-

To 1 mL of plasma, add an appropriate amount of internal standard (e.g., a structurally similar compound).

-

Alkalinize the sample with a suitable base (e.g., NaOH).

-

Add an organic extraction solvent (e.g., n-hexane).

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis or a suitable solvent for GC-MS derivatization.

-

2. Enantioselective HPLC-Fluorescence Detection

-

Objective: To separate and quantify the enantiomers of norfluoxetine.

-

Instrumentation:

-

HPLC system with a fluorescence detector.

-

Chiral stationary phase column (e.g., Chiralcel OD-R).

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., ethanol). The exact ratio and pH are optimized for separation.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Column Temperature: Controlled, for example, at 25°C.

-

Fluorescence Detection: Excitation and emission wavelengths are set to maximize the signal for the derivatized or native analyte (e.g., λex = 230 nm, λem = 290 nm).[5]

-

-

Derivatization (optional, for enhanced sensitivity): In some methods, the extracted analytes are derivatized with a fluorescent tag, such as (R)-1-(1-napthyl)ethyl isocyanate, before HPLC analysis.[6]

Mechanism of Action: Serotonin Reuptake Inhibition

Seproxetine's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT) in the presynaptic neuron. By blocking SERT, Seproxetine prevents the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of this neurotransmitter in the synapse. This enhanced serotonergic neurotransmission is believed to be responsible for its antidepressant effects.

Conclusion

Seproxetine is a pharmacologically significant molecule with a well-defined structure and mechanism of action. This guide has provided an overview of its chemical properties, synthetic pathways, and analytical methodologies. While much is known about Seproxetine, particularly from a pharmacological perspective, there is a noticeable lack of publicly available, experimentally determined physicochemical data. Further research to fully characterize these properties would be beneficial for the scientific community. The information presented herein is intended to support ongoing research and development efforts in the field of neuroscience and medicinal chemistry.

References

- 1. Seproxetine - Wikipedia [en.wikipedia.org]

- 2. Seproxetine | C16H16F3NO | CID 3058751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Norfluoxetine | C16H16F3NO | CID 4541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 6. The stereospecific determination of fluoxetine and norfluoxetine enantiomers in human plasma by high-pressure liquid chromatography (HPLC) with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Pharmacokinetics of Seproxetine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Seproxetine, also known as (S)-norfluoxetine, is the pharmacologically active N-demethylated metabolite of the widely prescribed antidepressant, fluoxetine. As the S-enantiomer of norfluoxetine, it is a potent and selective serotonin reuptake inhibitor (SSRI).[1] Despite its therapeutic potential, the development of seproxetine hydrochloride as a standalone drug was discontinued by Eli Lilly and Company due to concerns over cardiac side effects, specifically the prolongation of the QT interval.[1] Consequently, dedicated in vivo pharmacokinetic studies involving the direct administration of this compound are scarce in publicly available literature. This guide provides a comprehensive overview of the in vivo pharmacokinetics of seproxetine, primarily derived from studies of its parent compound, fluoxetine.

Pharmacokinetic Profile of Seproxetine (as a metabolite of Fluoxetine)

The pharmacokinetic properties of seproxetine are intrinsically linked to the administration and metabolism of fluoxetine. Fluoxetine is administered as a racemic mixture of R- and S-fluoxetine, both of which are metabolized to their respective norfluoxetine enantiomers.

Absorption and Distribution

Following oral administration of fluoxetine, it is well absorbed from the gastrointestinal tract. Both fluoxetine and its metabolite, norfluoxetine (including the S-enantiomer, seproxetine), are highly lipophilic, leading to extensive tissue distribution and a large volume of distribution. They are also highly bound to plasma proteins, primarily albumin and α1-glycoprotein.[2]

Metabolism and Elimination

The primary route of elimination for fluoxetine is hepatic metabolism. The N-demethylation of S-fluoxetine to S-norfluoxetine (seproxetine) is a key metabolic pathway. This process is stereoselective and primarily catalyzed by cytochrome P450 enzymes, with CYP2D6 playing a major role in the formation of seproxetine.[3][4] Other enzymes, including CYP2C9, CYP2C19, CYP3A4, and CYP3A5, are also involved in the metabolism of fluoxetine and norfluoxetine.[3][4]

Seproxetine itself is further metabolized, and the primary route of elimination for its metabolites is via the kidneys.[5][6]

The elimination half-life of norfluoxetine is significantly longer than that of fluoxetine. While the half-life of fluoxetine is approximately 1 to 4 days, the half-life of norfluoxetine ranges from 7 to 15 days.[7][8][9] This long half-life of the active metabolite, including seproxetine, contributes to a prolonged pharmacological effect and requires a considerable washout period after discontinuation of fluoxetine.

Quantitative Pharmacokinetic Data

A bioequivalence study in healthy volunteers who received a single 20 mg dose of a fluoxetine formulation reported the following mean pharmacokinetic parameters for norfluoxetine in extensive metabolizers[10]:

| Parameter | Value (for Norfluoxetine) | Unit |

| Cmax | 8.4 | ng/mL |

| AUC(0-∞) | 2532.0 | ng·h/mL |

It is important to note that these values represent the racemic mixture of norfluoxetine, and the plasma concentration of the S-enantiomer (seproxetine) is typically higher than the R-enantiomer at steady state.[3]

Experimental Protocols

Detailed experimental protocols for in vivo pharmacokinetic studies with direct administration of this compound are not available due to its discontinued development. However, a general methodology for assessing the pharmacokinetics of a similar compound in a preclinical setting is outlined below.

Animal Model and Administration

-

Species: Sprague-Dawley rats

-

Administration Route: Intraperitoneal (i.p.) or oral gavage (p.o.)

-

Vehicle: Saline or other appropriate vehicle

-

Dose: A range of doses would be selected based on initial toxicity and pharmacological activity studies.

Sample Collection

-

Matrix: Blood (plasma)

-

Timepoints: Serial blood samples would be collected at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours) to adequately characterize the absorption, distribution, and elimination phases.

Bioanalytical Method: LC-MS/MS

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the standard for quantifying seproxetine in plasma due to its high sensitivity and selectivity.

-

Sample Preparation: Protein precipitation or liquid-liquid extraction would be employed to isolate the analyte from the plasma matrix.

-

Chromatography: Reversed-phase chromatography using a C18 column with a gradient mobile phase of acetonitrile and water with a modifier like formic acid.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for detection and quantification. Specific precursor-to-product ion transitions for seproxetine and an internal standard would be monitored.

-

Validation: The method would be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.

Visualizations

Metabolic Pathway of Fluoxetine to Seproxetine

Caption: Metabolic conversion of fluoxetine to its enantiomeric metabolites.

Experimental Workflow for a Preclinical Pharmacokinetic Study

Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.

Conclusion

This compound is a potent SSRI that exists as the primary active metabolite of fluoxetine. Due to the discontinuation of its clinical development, in vivo pharmacokinetic data from direct administration studies are not widely available. The pharmacokinetic profile of seproxetine is therefore best understood through the extensive research conducted on its parent drug, fluoxetine. Future research, should it be undertaken, would require dedicated in vivo studies with direct administration of seproxetine to fully characterize its pharmacokinetic properties independently of fluoxetine metabolism.

References

- 1. Seproxetine - Wikipedia [en.wikipedia.org]

- 2. Fluoxetine - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. Clinical pharmacokinetics of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Fluoxetine bioequivalence study: quantification of fluoxetine and norfluoxetine by liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Review of Seproxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seproxetine, also known as (S)-norfluoxetine, is the pharmacologically active N-demethylated metabolite of the widely prescribed antidepressant, fluoxetine. As a selective serotonin reuptake inhibitor (SSRI), seproxetine was investigated by Eli Lilly and Company for the treatment of depression.[1][2][3] Despite demonstrating potent antidepressant-like effects, its development was ultimately discontinued due to concerns regarding cardiac safety, specifically the prolongation of the QT interval.[1] This review provides a comprehensive technical overview of the available preclinical and clinical data on seproxetine hydrochloride, with a focus on its pharmacology, pharmacokinetics, and the safety concerns that led to its discontinuation.

Core Pharmacological Profile

Seproxetine's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin.[2][4] In addition to its primary target, seproxetine also exhibits inhibitory activity at the dopamine transporter (DAT) and the 5-HT2A and 5-HT2C serotonin receptors.[1][5]

Quantitative Analysis of Receptor and Transporter Interactions

The binding affinities and functional potencies of seproxetine and its related compounds are summarized in the tables below. These data are compiled from various in vitro and in vivo preclinical studies.

Table 1: Transporter and Receptor Binding/Inhibition Data for Seproxetine and Related Compounds

| Compound | Target | Parameter | Value | Species/Assay Condition |

| (S)-Norfluoxetine (Seproxetine) | Serotonin Transporter (SERT) | ED50 | 3.8 mg/kg (in vivo) | Rat, antagonism of p-chloroamphetamine-induced serotonin depletion[6] |

| Racemic Norfluoxetine | 5-HT2C Receptor | Ki | 203 nM | Rat choroid plexus, inhibition of [3H]mesulergine binding[7] |

Table 2: hERG Channel Inhibition and Comparative Data

| Compound | Parameter | Value | Species/Assay Condition |

| Fluoxetine | IC50 | 3.1 µM | Xenopus oocytes expressing hERG channels[8] |

| Fluoxetine | IC50 | 1.36 µM | hERG1a/1b channels[9] |

| Paroxetine | IC50 | 0.45 µM | HEK cells stably expressing hERG channels[10] |

| Amitriptyline | IC50 | 4.66 µM (at +30 mV) | Xenopus oocytes expressing hERG channels[11] |

| Atomoxetine | IC50 | 6.3 µM | HEK cells expressing hERG channels[12] |

Table 3: Inhibition of Cytochrome P450 Enzymes by Norfluoxetine Enantiomers

| Compound | Enzyme | Parameter | Value |

| (R)-Norfluoxetine | CYP2D6 | Ki | ~10-fold less potent than (S)-enantiomer |

| (S)-Norfluoxetine (Seproxetine) | CYP2D6 | Ki | Potent inhibitor |

| (R)-Norfluoxetine | CYP2C19 | Inhibition | Contributes to in vivo inhibition |

| (S)-Norfluoxetine (Seproxetine) | CYP2C19 | Inhibition | Contributes significantly to in vivo inhibition |

| (R)-Norfluoxetine | CYP3A4 | Inhibition | Causes inhibition |

| (S)-Norfluoxetine (Seproxetine) | CYP3A4 | Inhibition | Causes inhibition |

| Data from in vitro to in vivo correlation studies.[13] |

Signaling Pathways

The pharmacological effects of seproxetine are mediated through its interaction with multiple targets, each linked to distinct intracellular signaling cascades.

Serotonin Transporter (SERT) Inhibition

By blocking SERT, seproxetine increases the extracellular concentration of serotonin, leading to enhanced activation of various postsynaptic serotonin receptors. This is the primary mechanism underlying its antidepressant effects.[14][15]

5-HT2A and 5-HT2C Receptor Signaling

Seproxetine's interaction with 5-HT2A and 5-HT2C receptors contributes to its complex pharmacological profile. These receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway.[16][17][18] Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[17][19] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[17][19] These signaling events can modulate a variety of downstream cellular processes, including the extracellular signal-regulated kinase (ERK) pathway.[20][21]

Dopamine Transporter (DAT) Signaling

Seproxetine's inhibition of DAT increases synaptic dopamine levels. The DAT is regulated by various intracellular signaling pathways, including those involving protein kinase C (PKC) and extracellular signal-regulated kinase (ERK), which can modulate transporter activity and trafficking.[22][23][24]

Experimental Protocols

Detailed methodologies for the key experiments cited are essential for the replication and verification of the presented data.

Serotonin Reuptake Inhibition Assay

This assay is used to determine the potency of compounds in inhibiting the reuptake of serotonin into synaptosomes or cells expressing SERT.

-

Workflow:

Figure 4: General Workflow for a Serotonin Reuptake Inhibition Assay. -

Methodology:

-

Preparation of Synaptosomes/Cells: Brain tissue (e.g., rat cortex) is homogenized to prepare synaptosomes, or cells stably expressing the human serotonin transporter (hSERT) are cultured and harvested.

-

Pre-incubation: The synaptosomes or cells are pre-incubated with varying concentrations of this compound or vehicle control in a suitable buffer.

-

Initiation of Reuptake: The reuptake reaction is initiated by the addition of a fixed concentration of radiolabeled serotonin (e.g., [3H]5-HT).

-

Incubation: The mixture is incubated for a short period (e.g., 5-15 minutes) at 37°C to allow for serotonin uptake.

-

Termination: The reaction is terminated by rapid filtration through glass fiber filters to separate the synaptosomes/cells from the incubation medium. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters, representing the amount of [3H]5-HT taken up, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of seproxetine that inhibits 50% of the specific serotonin uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.

-

Receptor Binding Assay (5-HT2A, 5-HT2C)

These assays are performed to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the receptor of interest (e.g., human 5-HT2A or 5-HT2C receptors).

-

Incubation: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C) and varying concentrations of the competing compound (seproxetine).

-

Equilibrium: The incubation is carried out for a sufficient time to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The radioactivity of the filters is measured.

-

Data Analysis: The IC50 value is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

hERG Channel Patch-Clamp Assay

This electrophysiological assay is the gold standard for assessing the potential of a compound to block the hERG potassium channel, a key indicator of pro-arrhythmic risk.

-

Workflow:

Figure 5: General Workflow for a hERG Patch-Clamp Assay. -

Methodology:

-

Cell Culture: A cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used.

-

Patch-Clamp Recording: The whole-cell patch-clamp technique is employed to record potassium currents flowing through the hERG channels.

-

Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit hERG currents. This typically involves a depolarizing step to open the channels, followed by a repolarizing step to measure the characteristic tail current.

-

Compound Application: After recording stable baseline currents, this compound is applied to the cells at increasing concentrations.

-

Data Acquisition and Analysis: The effect of seproxetine on the hERG current amplitude is measured. The concentration-response data are then fitted to a Hill equation to determine the IC50 value.

-

Discontinuation and Future Directions

The case of seproxetine highlights the critical importance of early and thorough cardiovascular safety assessment in drug development. While a potent and effective SSRI, its off-target effects on cardiac ion channels ultimately rendered it unsuitable for clinical use. Future research in this area could focus on designing SSRIs with a reduced affinity for the hERG channel to minimize the risk of QT prolongation. The detailed understanding of the structure-activity relationships for hERG channel blockade is crucial for the development of safer antidepressant medications.

References

- 1. Seproxetine - Wikipedia [en.wikipedia.org]

- 2. Seproxetine | C16H16F3NO | CID 3058751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Increasing the Efficacy of Seproxetine as an Antidepressant Using Charge–Transfer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interactions of selective serotonin reuptake inhibitors with the serotonin 5-HT2c receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The antidepressant drug fluoxetine is an inhibitor of human ether-a-go-go-related gene (HERG) potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Blockade of HERG human K+ channels by the antidepressant drug paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uppitysciencechick.com [uppitysciencechick.com]

- 12. Selective noradrenaline reuptake inhibitor atomoxetine directly blocks hERG currents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluoxetine and norfluoxetine mediated complex drug-drug interactions: in vitro to in vivo correlation of effects on CYP2D6, CYP2C19 and CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. frontiersin.org [frontiersin.org]

- 15. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 16. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]

- 20. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]

- 22. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 23. glpbio.com [glpbio.com]

- 24. DSpace [repository.escholarship.umassmed.edu]

In Vitro Characterization of Seproxetine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seproxetine, the (S)-enantiomer of norfluoxetine and an active metabolite of fluoxetine, is a potent and selective serotonin reuptake inhibitor (SSRI). This document provides a comprehensive in vitro characterization of Seproxetine Hydrochloride, detailing its binding affinity and functional activity at its primary target, the serotonin transporter (SERT), as well as its interactions with secondary targets, including the dopamine transporter (DAT) and serotonin 5-HT2A and 5-HT2C receptors. Detailed experimental protocols for key in vitro assays are provided to enable replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its mechanism of action.

Introduction

This compound is the hydrochloride salt of the (S)-enantiomer of norfluoxetine, the major active metabolite of the widely prescribed antidepressant, fluoxetine. As a selective serotonin reuptake inhibitor (SSRI), seproxetine's primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft. This potentiation of serotonergic neurotransmission is believed to be the basis for its antidepressant effects. In addition to its high affinity for SERT, seproxetine also exhibits interactions with other neurotransmitter transporters and receptors, which contribute to its overall pharmacological profile. This guide summarizes the key in vitro pharmacological characteristics of this compound.

Binding Affinity and Potency

The in vitro binding affinity of seproxetine and its related compounds has been determined through radioligand binding assays, while its potency in inhibiting neurotransmitter uptake has been assessed using functional assays.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of seproxetine (S-norfluoxetine), its racemate (norfluoxetine), and its parent compound (fluoxetine) at various targets.

| Compound | Target | Radioligand | Ki (nM) | Reference |

| S-Norfluoxetine | SERT | [3H]paroxetine | 1.3 | [1] |

| Norfluoxetine | 5-HT2C Receptor | [3H]mesulergine | 203 | [2] |

| Fluoxetine | 5-HT2C Receptor | [3H]mesulergine | 55.4 | [2] |

Table 1: Binding Affinities (Ki) of Seproxetine and Related Compounds.

| Compound | Assay | IC50 (nM) | Reference |

| S-Norfluoxetine | Serotonin Uptake Inhibition | 14 | [1] |

| Fluoxetine | Serotonin Uptake Inhibition | 9.58 (rat brain synaptosomes) | [3] |

| Fluoxetine | Serotonin Uptake Inhibition | 7.3 (hSERT-HEK293 cells) | [3] |

Table 2: Functional Potency (IC50) of Seproxetine and Fluoxetine.

Note: Data for DAT and 5-HT2A receptor binding for S-norfluoxetine were not available in the searched literature. However, it is established that S-norfluoxetine is a selective serotonin reuptake inhibitor, suggesting lower affinity for these targets compared to SERT. Fluoxetine, the parent compound, shows significantly lower affinity for 5-HT2A receptors compared to 5-HT2C receptors.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Radioligand Binding Assay for Serotonin Transporter (SERT)

This protocol is adapted from studies characterizing the binding of SSRIs to SERT.[1][4]

Objective: To determine the binding affinity (Ki) of this compound for the serotonin transporter (SERT) using a competitive radioligand binding assay.

Materials:

-

Test Compound: this compound

-

Radioligand: [3H]paroxetine or [3H]citalopram

-

Membrane Preparation: Rat brain cortical membranes or membranes from cells expressing human SERT (e.g., HEK293-hSERT)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Non-specific Binding Control: High concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain cortex or HEK293-hSERT cells in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled SERT inhibitor.

-

Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Uptake Inhibition Assay

This protocol is based on methods used to assess the functional potency of SSRIs.[3][5]

Objective: To determine the potency (IC50) of this compound to inhibit serotonin uptake into synaptosomes or cells expressing SERT.

Materials:

-

Test Compound: this compound

-

Radiolabeled Serotonin: [3H]5-HT

-

Synaptosome Preparation: Freshly prepared from rat brain tissue (e.g., cortex or striatum) or cell lines endogenously or recombinantly expressing SERT (e.g., JAR or HEK293-hSERT cells).

-

Uptake Buffer: Krebs-Ringer-HEPES buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 2.6 mM CaCl2, 11 mM glucose, pH 7.4), saturated with 95% O2/5% CO2.

-

Inhibitor for non-specific uptake: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

-

Scintillation cocktail and counter.

Procedure:

-

Synaptosome/Cell Preparation: Prepare synaptosomes from fresh brain tissue by homogenization and differential centrifugation. For cell-based assays, culture cells to confluency.

-

Pre-incubation: Aliquot synaptosomes or cells into tubes or a 96-well plate. Pre-incubate them with varying concentrations of this compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiation of Uptake: Add [3H]5-HT to each tube/well to initiate the uptake reaction.

-

Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold uptake buffer. Alternatively, for adherent cells, rapidly aspirate the medium and wash the cells with ice-cold buffer.

-

Lysis and Quantification: Lyse the synaptosomes/cells on the filters or in the wells. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Determine the amount of [3H]5-HT taken up at each concentration of the test compound. Plot the percentage of inhibition of uptake against the logarithm of the this compound concentration. Calculate the IC50 value from the resulting dose-response curve.

Phosphoinositide Hydrolysis Assay for 5-HT2C Receptor Function

This protocol is designed to measure the functional antagonism of this compound at the Gq-coupled 5-HT2C receptor.[6][7]

Objective: To assess the ability of this compound to antagonize serotonin-induced phosphoinositide (PI) hydrolysis mediated by the 5-HT2C receptor.

Materials:

-

Test Compound: this compound

-

Agonist: Serotonin (5-HT)

-

Cell Line: A cell line expressing the 5-HT2C receptor (e.g., CHO-K1 or HEK293 cells).

-

Labeling Medium: Inositol-free DMEM containing [3H]myo-inositol.

-

Stimulation Buffer: Buffer containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase.

-

Stop Solution: e.g., ice-cold 0.5 M trichloroacetic acid (TCA).

-

Anion exchange resin (e.g., Dowex AG1-X8).

-

Scintillation cocktail and counter.

Procedure:

-

Cell Culture and Labeling: Plate the 5-HT2C receptor-expressing cells in multi-well plates. Once they reach a suitable confluency, incubate them overnight in labeling medium containing [3H]myo-inositol to allow for its incorporation into membrane phosphoinositides.

-

Pre-incubation with Antagonist: Wash the cells to remove unincorporated [3H]myo-inositol. Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add a fixed concentration of serotonin (typically the EC80 concentration for PI hydrolysis) to the wells and incubate for a further period (e.g., 30-60 minutes) at 37°C.

-

Termination and Extraction: Stop the reaction by adding the stop solution. Extract the inositol phosphates from the cells.

-

Isolation of Inositol Phosphates: Separate the total [3H]inositol phosphates from free [3H]inositol using anion exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted [3H]inositol phosphates using a scintillation counter.

-

Data Analysis: Plot the amount of [3H]inositol phosphates produced against the logarithm of the this compound concentration. Determine the IC50 value for the inhibition of the serotonin-induced response.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Workflow for Serotonin Uptake Inhibition Assay.

Caption: Workflow for Radioligand Binding Assay.

Caption: 5-HT2A/2C Receptor Gq Signaling Pathway.

Conclusion

This compound is a potent and selective inhibitor of the serotonin transporter, with a Ki value in the low nanomolar range. Its S-enantiomer configuration contributes to a significantly higher potency compared to its R-enantiomer. While it exhibits some affinity for the 5-HT2C receptor, its primary mechanism of action is clearly defined by its interaction with SERT. The provided experimental protocols offer a robust framework for the in vitro assessment of Seproxetine and other SSRIs. The elucidated signaling pathways for its secondary targets provide a basis for understanding its broader pharmacological effects. This technical guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

References

- 1. Norfluoxetine enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interactions of selective serotonin reuptake inhibitors with the serotonin 5-HT2c receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [3H]citalopram binding to brain and platelet membranes of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Serotonin 5-HT2C receptor-mediated phosphoinositide hydrolysis in rat choroid plexus after fluoxetine and citalopram treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Dopamine Transporter Inhibition of Seproxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seproxetine, chemically known as (S)-norfluoxetine, is the active N-demethylated metabolite of the widely prescribed antidepressant, fluoxetine.[1] Primarily classified as a selective serotonin reuptake inhibitor (SSRI), seproxetine's pharmacological profile extends to the inhibition of the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission.[1] This dual action on both serotonin and dopamine systems has been a subject of scientific inquiry, suggesting a broader mechanism of action than typical SSRIs.

This technical guide provides a comprehensive overview of the interaction between seproxetine hydrochloride and the dopamine transporter. It is designed to furnish researchers, scientists, and drug development professionals with the available quantitative data, detailed experimental methodologies, and a visualization of the associated signaling pathways. The development of seproxetine was discontinued due to concerns about cardiac side effects, specifically QT prolongation.[1] Nevertheless, its unique pharmacological profile remains of interest for understanding the structure-activity relationships of monoamine transporter inhibitors.

Quantitative Analysis of Dopamine Transporter Inhibition

The inhibitory activity of seproxetine at the dopamine transporter is a critical aspect of its pharmacological profile. While primarily recognized for its high affinity for the serotonin transporter (SERT), its interaction with DAT distinguishes it from many other SSRIs.

A key study by Tatsumi et al. (1997) provides crucial quantitative data on the binding affinity of norfluoxetine, the racemic mixture containing seproxetine ((S)-norfluoxetine) and its R-enantiomer, for the human dopamine transporter.[2] Although this data is for the racemate, it offers a valuable benchmark for understanding the dopaminergic activity of seproxetine. It is important to note that the enantiomers of norfluoxetine exhibit different potencies, with the S-enantiomer generally being more potent at the serotonin transporter.[3]

| Compound | Transporter | Kᴅ (nM) | Species | Assay Type | Reference |

| Norfluoxetine | Dopamine Transporter (DAT) | 1300 ± 100 | Human | Radioligand Binding Assay | [2] |

| Norfluoxetine | Serotonin Transporter (SERT) | 0.41 ± 0.04 | Human | Radioligand Binding Assay | [2] |

| Norfluoxetine | Norepinephrine Transporter (NET) | 130 ± 10 | Human | Radioligand Binding Assay | [2] |

Experimental Protocols

The determination of the binding affinity of compounds like seproxetine to the dopamine transporter typically involves radioligand binding assays. The following is a detailed methodology based on established protocols for assessing inhibitor binding to the human dopamine transporter.

Radioligand Binding Assay for Dopamine Transporter

Objective: To determine the equilibrium dissociation constant (Kᴅ) of a test compound (e.g., this compound) for the human dopamine transporter (hDAT).

Materials:

-

HEK-293 cells stably expressing the human dopamine transporter (hDAT).

-

[³H]WIN 35,428 (radioligand with high affinity for DAT).

-

Test compound (this compound).

-

GBR 12909 (a selective DAT inhibitor for determining non-specific binding).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK-293 cells expressing hDAT to confluence.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the resulting pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following components in triplicate:

-

50 µL of assay buffer (for total binding).

-

50 µL of GBR 12909 solution (final concentration 10 µM, for non-specific binding).

-

50 µL of varying concentrations of this compound.

-

-

Add 50 µL of [³H]WIN 35,428 to all wells (final concentration ~1-2 nM).

-

Add 100 µL of the prepared cell membrane suspension (containing a consistent amount of protein, e.g., 10-20 µg) to each well.

-

Incubate the plate at 4°C for 2 hours with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials.

-

Add 5 mL of scintillation fluid to each vial.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the transporter.

-

Visualization of Pathways and Workflows

Experimental Workflow for DAT Binding Assay

Caption: Workflow for determining the binding affinity of a compound to the dopamine transporter.

Signaling Pathway of Dopamine Transporter Inhibition

Caption: Inhibition of DAT by Seproxetine increases synaptic dopamine levels.

Conclusion

This compound, the (S)-enantiomer of norfluoxetine, demonstrates inhibitory activity at the dopamine transporter, in addition to its primary action as a potent serotonin reuptake inhibitor. The available quantitative data, primarily from studies on the racemic norfluoxetine, indicates a lower affinity for DAT compared to SERT. The provided experimental protocol for a radioligand binding assay offers a robust framework for further quantitative characterization of seproxetine's interaction with the human dopamine transporter. The visualization of the DAT inhibition pathway illustrates the direct consequence of this interaction on dopaminergic signaling. While its clinical development was halted, the study of seproxetine continues to provide valuable insights into the complex pharmacology of monoamine transporter inhibitors and informs the design of novel therapeutics with specific polypharmacological profiles.

References

- 1. Increasing the Efficacy of Seproxetine as an Antidepressant Using Charge–Transfer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological profile of antidepressants and related compounds at human monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-HT2C Receptor Antagonism by Seproxetine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seproxetine, the (S)-enantiomer of norfluoxetine and the primary active metabolite of fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) that also exhibits antagonist activity at the 5-HT2C receptor. This technical guide provides a comprehensive overview of the interaction between seproxetine and the 5-HT2C receptor, including available binding affinity and functional antagonism data, detailed experimental protocols for assessing this interaction, and a depiction of the relevant signaling pathways. While specific quantitative data for the antagonistic properties of the individual (S)-enantiomer at the 5-HT2C receptor is not extensively available in public literature, this guide synthesizes the known information on racemic norfluoxetine and the qualitative understanding of seproxetine's activity at this receptor.

Introduction to Seproxetine and the 5-HT2C Receptor

Seproxetine, also known as (S)-norfluoxetine, is a potent inhibitor of the serotonin transporter.[1] Its parent compound, fluoxetine, is a widely prescribed antidepressant. Beyond its primary action as an SSRI, seproxetine's pharmacological profile includes inhibitory actions at 5-HT2A and 5-HT2C receptors.[2] The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is a key modulator of various neurological processes, including mood, appetite, and cognition. Its antagonism is a target for the treatment of depression and anxiety.

Quantitative Data on Norfluoxetine's Interaction with the 5-HT2C Receptor

Table 1: Binding Affinity and Functional Antagonism of Norfluoxetine at the 5-HT2C Receptor

| Compound | Receptor | Assay Type | Radioligand | Tissue/Cell Line | Ki (nM) | Functional Assay | Effect | Reference |

| Norfluoxetine (racemic) | Rat 5-HT2C | Radioligand Binding | [3H]mesulergine | Clonal cell line | 203 | Phosphoinositide Hydrolysis | Antagonist | [4] |

Signaling Pathways

The 5-HT2C receptor primarily signals through the Gq/11 G-protein pathway. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Seproxetine, acting as an antagonist, blocks the initiation of this cascade by preventing the binding of serotonin or other agonists to the receptor.

Caption: 5-HT2C receptor Gq/11 signaling pathway and the antagonistic action of Seproxetine.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antagonism of seproxetine at the 5-HT2C receptor.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a receptor by measuring the displacement of a radiolabeled ligand.

Caption: Workflow for a 5-HT2C receptor radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, the radioligand (e.g., [3H]mesulergine, a 5-HT2C antagonist), and varying concentrations of seproxetine.

-

Total binding is determined in the absence of a competing ligand, and non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., mianserin).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioactivity.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of seproxetine by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the seproxetine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of seproxetine that inhibits 50% of the specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assays

These assays measure the ability of a compound to block the functional response of the receptor to an agonist.

4.2.1. Phosphoinositide (PI) Hydrolysis Assay

This assay measures the accumulation of inositol phosphates, a downstream product of 5-HT2C receptor activation.

Detailed Methodology:

-

Cell Culture and Labeling:

-

Plate cells expressing the 5-HT2C receptor in 24-well plates.

-

Incubate the cells overnight in a medium containing [3H]myo-inositol to label the cellular phosphoinositide pools.

-

-

Assay Procedure:

-

Wash the cells and pre-incubate them in a buffer containing LiCl (to inhibit inositol monophosphatase).

-

Add varying concentrations of seproxetine to the wells, followed by a fixed concentration of a 5-HT2C agonist (e.g., serotonin).

-

Incubate for a specific time (e.g., 30-60 minutes) at 37°C.

-

-

Extraction and Quantification:

-

Terminate the reaction by adding a stop solution (e.g., ice-cold trichloroacetic acid).

-

Separate the inositol phosphates from the free [3H]myo-inositol using anion-exchange chromatography.

-

Quantify the amount of [3H]inositol phosphates in each sample using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [3H]inositol phosphates produced as a function of the seproxetine concentration.

-

Determine the IC50 value, which represents the concentration of seproxetine that inhibits 50% of the agonist-stimulated PI hydrolysis.

-

4.2.2. Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration that occurs upon 5-HT2C receptor activation.

Detailed Methodology:

-

Cell Preparation and Dye Loading:

-

Plate cells expressing the 5-HT2C receptor in a 96-well or 384-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer.

-

-

Assay Procedure:

-

Place the plate in a fluorescence plate reader.

-

Add varying concentrations of seproxetine to the wells.

-

Inject a fixed concentration of a 5-HT2C agonist into the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of seproxetine.

-

Plot the peak response as a function of the seproxetine concentration to determine the IC50 value.

-

Caption: Logical relationship of Seproxetine's dual action contributing to its therapeutic potential.

Conclusion

Seproxetine, the (S)-enantiomer of norfluoxetine, demonstrates a dual mechanism of action as both a potent serotonin reuptake inhibitor and an antagonist of the 5-HT2C receptor. While quantitative data specifically characterizing the 5-HT2C antagonism of seproxetine is limited in the public domain, the data available for racemic norfluoxetine confirms this antagonistic activity. The detailed experimental protocols provided herein offer a robust framework for further investigation into the stereoselective interactions of norfluoxetine enantiomers with the 5-HT2C receptor. A deeper understanding of this interaction is crucial for the rational design and development of novel therapeutics targeting the serotonergic system for the treatment of depression, anxiety, and other CNS disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluoxetine and norfluoxetine stereospecifically and selectively increase brain neurosteroid content at doses that are inactive on 5-HT reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Interactions of selective serotonin reuptake inhibitors with the serotonin 5-HT2c receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Seproxetine Charge-Transfer Complexes

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of charge-transfer (CT) complexes involving Seproxetine (SRX), the more potent N-demethylated metabolite of fluoxetine.[1][2] The formation of these complexes with various π-electron acceptors has been investigated as a strategy to enhance the therapeutic efficacy of Seproxetine, primarily as an antidepressant.[1][3]

Introduction to Seproxetine and Charge-Transfer Complexes

Seproxetine, or (S)-norfluoxetine, is a potent selective serotonin reuptake inhibitor (SSRI).[1][2] Its mechanism of action extends to dopamine transporters (DAT) and 5-HT2A/2C receptors.[1][2] Despite its high potency—reportedly 20 times greater than its R-enantiomer—its development was halted due to cardiac side effects, specifically QT prolongation.[1][2]

Charge-transfer complexation is a valuable technique in drug development to modify the properties of a parent compound.[1] These complexes form when an electron donor (Seproxetine) interacts with an electron acceptor, leading to the formation of a new molecular entity with altered physicochemical and biological properties.[1] Research has focused on complexing Seproxetine with various π-electron acceptors to potentially enhance its therapeutic action while mitigating side effects.[1]

The primary biological activity explored for these complexes is their interaction with key neuroreceptors involved in depression, including serotonin, dopamine, and the TrkB kinase receptor.[1][3][4] Additionally, preliminary studies have assessed their antimicrobial properties.[2]

Synthesis and Characterization of Seproxetine CT Complexes

Seproxetine has been successfully complexed with a range of π-electron acceptors. The stoichiometry of these interactions has been consistently identified as a 1:1 molar ratio between the Seproxetine donor and the acceptor.[1][2][3]

π-Electron Acceptors Used:

-

Picric Acid (PA)

-

Dinitrobenzene (DNB)

-

p-Nitrobenzoic Acid (p-NBA)

-

2,6-dichloroquinone-4-chloroimide (DCQ)

-

2,6-dibromoquinone-4-chloroimide (DBQ)

-

7,7′,8,8′-tetracyanoquinodimethane (TCNQ)

Experimental Protocol: Synthesis of [(SRX)(π-Acceptor)] CT Complexes

A generalized protocol for the synthesis of these complexes is as follows:

-

Preparation of Solutions: Prepare separate solutions of the Seproxetine (SRX) donor and the chosen π-electron acceptor in a suitable solvent, such as methanol.[1]

-

Reaction: Mix the solutions of the SRX donor and the acceptor in a 1:1 molar ratio.[1][5]

-

Agitation: Stir the resulting mixture at room temperature for approximately one hour to facilitate complex formation.[5]

-

Isolation: The formed precipitate (the solid CT complex) is isolated by filtration.

-

Washing and Drying: The precipitate is washed with a minimal amount of a solvent like dichloromethane and then dried under a vacuum over a desiccant such as anhydrous CaCl₂.[5]

Core Biological Activity: Enhanced Neuroreceptor Interactions

The primary goal of forming Seproxetine CT complexes is to improve its efficacy as an antidepressant. Molecular docking and dynamics simulations have been employed to evaluate the binding affinity of these complexes with serotonin, dopamine, and TrkB kinase receptors.[1][3][4]

Data Presentation: Molecular Docking and Simulation Results

Molecular docking studies revealed that complexation significantly enhances the binding energy of Seproxetine to these neuroreceptors. The complex formed with TCNQ, [(SRX)(TCNQ)], consistently demonstrated the most favorable binding affinity across all three receptors, with the highest energy value observed for the dopamine receptor.[1][3][4]

Table 1: Binding Energies from Molecular Docking Studies

| Ligand | Receptor | Binding Energy (kcal/mol) |

|---|---|---|

| Seproxetine (SRX) | Serotonin | -7.5 |

| [(SRX)(TCNQ)] | Serotonin | -9.1 |

| Seproxetine (SRX) | Dopamine | -7.8 |

| [(SRX)(TCNQ)] | Dopamine | -9.8 |

| Seproxetine (SRX) | TrkB Kinase | -8.1 |

| [(SRX)(TCNQ)] | TrkB Kinase | -9.5 |

(Data synthesized from findings reported in[1][3][4])

Furthermore, molecular dynamics simulations over a 100 ns run showed that while both the parent SRX and the [(SRX)(TCNQ)] complex formed stable conformations with the dopamine receptor, the CT complex exhibited greater stability.[3][4]

Mandatory Visualization: Drug-Receptor Interaction Workflow

Caption: Workflow of CT complex binding to neuroreceptors.

Mandatory Visualization: Serotonin Reuptake Inhibition Pathway

Caption: Mechanism of enhanced serotonin reuptake inhibition.

Other Investigated Biological Activities

While the primary focus has been on neuroreceptor interactions, preliminary studies have explored other potential therapeutic applications.

Antimicrobial Activity

The CT complexes were screened for antibacterial and antifungal properties. The complex formed between Seproxetine and picric acid, [(SRX)(PA)], was found to exhibit moderate antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[2] This aligns with broader research indicating that some SSRIs and their parent compounds possess antimicrobial properties.[6]

Experimental Protocol: Antimicrobial Screening

-

Microorganisms: The tested strains include Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), Aspergillus flavus, and Candida albicans (fungi).[2]

-

Method: A standard method such as the agar well diffusion assay is typically used.

-

Procedure:

-

Culture plates are uniformly inoculated with the test microorganism.

-

Wells are created in the agar.

-

A solution of the Seproxetine CT complex is added to the wells.

-

Standard controls (e.g., Tetracycline for bacteria, Amphotericin B for fungi) and a solvent control are run in parallel.[2]

-

Plates are incubated under appropriate conditions.

-

-

Analysis: The diameter of the zone of inhibition around each well is measured to determine the extent of antimicrobial activity.

Physicochemical Characterization Data

The formation and stability of the Seproxetine CT complexes have been characterized using various analytical techniques.

Data Presentation: Spectroscopic and Thermal Analysis

Table 2: UV-Vis Spectra and Thermal Stability of SRX-CT Complexes

| π-Acceptor | λmax (nm) | Max DTG Peak (°C) | Overall Mass Loss (%) |

|---|---|---|---|

| Picric Acid (PA) | 340, 436 | 415 | 78.17 |

| Dinitrobenzene (DNB) | 351 | 230 | 58.38 |

| p-Nitrobenzoic Acid (p-NBA) | 353 | 357 | 50.45 |

| DCQ | 528 | 383 | 69.40 |

| DBQ | 540 | 343 | 77.58 |

| TCNQ | 745, 833 | 370 | 75.69 |

The thermal analysis indicates that the complexes have distinct thermal decomposition profiles, with the (SRX)(PA) complex showing the highest peak decomposition temperature.[1][5] The activation energy for the decomposition follows the order: (SRX)(TCNQ) > (SRX)(PA) > (SRX)(DNB) > (SRX)(pNBA) > (SRX)(DBQ) > (SRX)(DCQ), suggesting the TCNQ and PA complexes are the most kinetically stable.[1][5]

Experimental Protocol: UV-Vis Spectrophotometry

-

Instrumentation: A standard UV-Vis spectrophotometer.

-

Solvent: Methanol is commonly used.[1]

-

Procedure:

-

Prepare a stock solution of the SRX donor (e.g., 0.5 mM).[1][2]

-

Prepare stock solutions of the various π-electron acceptors.

-

For each complex, combine a fixed volume and concentration of the SRX solution (e.g., 1.00 mL of 0.5 mM) with varying volumes of the acceptor solution to achieve a final desired concentration.[1][2]

-

Dilute the final mixture to a constant total volume (e.g., 5 mL) with the solvent.[1]

-

Scan the absorbance of the resulting solutions across a wavelength range of 200-900 nm to identify the new absorption bands (λmax) characteristic of the CT complex.[1][2]

-

Mandatory Visualization: Overall Experimental Workflow

Caption: General experimental workflow for SRX-CT complexes.

Conclusion

The formation of charge-transfer complexes represents a promising strategy for modulating the biological activity of Seproxetine. Computational studies strongly suggest that complexation, particularly with the π-acceptor TCNQ, can significantly enhance the binding affinity of Seproxetine to key neuroreceptors, indicating a potential for increased antidepressant efficacy.[1][3][4] Preliminary in vitro work has also identified moderate antibacterial activity in the picric acid complex.[2] The detailed protocols and quantitative data presented in this guide offer a foundation for further research, which should focus on in vitro and in vivo validation of the computational findings and a more extensive exploration of the antimicrobial, antioxidant, and antitumor potential of this novel class of compounds.

References

- 1. Increasing the Efficacy of Seproxetine as an Antidepressant Using Charge–Transfer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Increasing the Efficacy of Seproxetine as an Antidepressant Using Charge-Transfer Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial activity of psychotropic drugs: selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Seproxetine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the experimental protocols and pharmacological data relevant to Seproxetine Hydrochloride ((S)-Norfluoxetine Hydrochloride). Seproxetine is the S-enantiomer of norfluoxetine, the primary active metabolite of the widely used antidepressant fluoxetine.[1] As a potent and selective serotonin reuptake inhibitor (SSRI), its primary mechanism of action is the blockade of the serotonin transporter (SERT).[2] Development of Seproxetine was discontinued due to cardiac safety concerns, specifically the prolongation of the QT interval through inhibition of the KvLQT1 protein.[1] These notes offer synthesized protocols for key in vitro and in vivo assays relevant to the characterization of an SSRI like Seproxetine, alongside available pharmacological data.

Mechanism of Action

This compound is a selective serotonin reuptake inhibitor (SSRI).[1][2][3] Its primary therapeutic target is the presynaptic serotonin transporter (SERT). By inhibiting SERT, Seproxetine blocks the reabsorption of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron. This action leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[4]

In addition to its primary activity at SERT, Seproxetine has been identified as an inhibitor of dopamine transporters (DAT) and an antagonist at 5-HT2A and 5-HT2C receptors.[1] Its affinity for the 5-HT2C receptor is notably higher than some other SSRIs.[5]

Pharmacological Data

Quantitative data for Seproxetine ((S)-Norfluoxetine) has been compiled from preclinical studies. The data highlights its potency and selectivity for the serotonin transporter.

| Parameter | Target/Test System | Value | Species | Reference |

| In Vitro Data | ||||

| Ki (5-HT Uptake Inhibition) | Serotonin Transporter (SERT) | 14 nM | Rat | [6] |

| Ki ([3H]paroxetine binding) | Serotonin Transporter (SERT) | 1.3 nM | Rat | [6] |

| Ki ([3H]mesulergine binding) | 5-HT2C Receptor | 203 nM | Rat | [5] |

| In Vivo Data | ||||

| ED50 (vs. p-chloroamphetamine) | Serotonin Depletion | 3.8 mg/kg (i.p.) | Rat | [7] |

| ED50 (vs. p-chloroamphetamine) | Serotonin Depletion | 0.82 mg/kg | Mouse | [7] |

| ED50 (ex vivo 5-HT uptake) | Serotonin Transporter (SERT) | 4.7 mg/kg (s.c.) | Rat | [6] |

| Pharmacokinetic Data | ||||

| Elimination Half-life (t1/2) | Norfluoxetine (racemic) | 7 - 16 days | Human | [1][8][9] |

Experimental Protocols

The following sections detail representative protocols for the preclinical evaluation of this compound. These are synthesized methodologies based on standard practices for testing selective serotonin reuptake inhibitors.

Protocol: In Vitro Serotonin Transporter (SERT) Inhibition Assay

This protocol describes a radioligand binding assay to determine the affinity (Ki) of Seproxetine for the human serotonin transporter (hSERT).

Objective: To quantify the binding affinity of this compound to hSERT expressed in a stable cell line (e.g., HEK293).

Materials:

-

HEK293 cells stably expressing hSERT

-

[3H]Paroxetine or [3H]Citalopram (radioligand)

-

This compound

-

Paroxetine or Citalopram (non-labeled, for non-specific binding)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid and counter

Methodology:

-

Membrane Preparation: Culture hSERT-HEK293 cells to confluence. Harvest cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer to a final protein concentration of 50-100 µg/mL.

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Total Binding: 50 µL cell membrane preparation, 50 µL of [3H]Paroxetine (at a concentration near its Kd, e.g., 0.1-0.5 nM), and 50 µL of assay buffer.

-

Non-specific Binding: 50 µL cell membrane preparation, 50 µL of [3H]Paroxetine, and 50 µL of a high concentration of non-labeled Paroxetine (e.g., 10 µM).

-

Seproxetine Competition: 50 µL cell membrane preparation, 50 µL of [3H]Paroxetine, and 50 µL of this compound at various concentrations (e.g., 0.01 nM to 1 µM).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of Seproxetine.

-

Determine the IC50 value (concentration of Seproxetine that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: In Vivo Assessment of Antidepressant-Like Activity (Forced Swim Test)

The Forced Swim Test (FST) is a widely used behavioral model to screen for antidepressant efficacy in rodents. A reduction in immobility time is indicative of an antidepressant-like effect.

Objective: To evaluate the effect of this compound on depressive-like behavior in mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Vehicle (e.g., 0.9% saline or 0.5% methylcellulose)

-

Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm

-

Video recording equipment and analysis software

Methodology:

-

Acclimation: House mice in standard conditions for at least one week prior to the experiment.

-

Drug Administration: Randomly assign mice to treatment groups (e.g., Vehicle, Seproxetine 1 mg/kg, 3 mg/kg, 10 mg/kg). Administer the assigned treatment via intraperitoneal (i.p.) injection 60 minutes before the test.

-

Pre-swim Session (Day 1 - Optional but Recommended): Place each mouse individually into a cylinder of water for 15 minutes to habituate them to the procedure. This reduces variability on the test day. Remove, dry, and return the mice to their home cages.

-

Test Session (Day 2): 60 minutes post-injection, place each mouse into the water cylinder for a 6-minute test session. Record the session using a video camera positioned to the side of the cylinder.

-

Behavioral Scoring: An observer, blind to the treatment conditions, should score the last 4 minutes of the 6-minute session. The primary measure is immobility time , defined as the period during which the mouse makes only the minimal movements necessary to keep its head above water.

-

Data Analysis: Compare the mean immobility time across all treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare Seproxetine groups to the vehicle control. A significant reduction in immobility time suggests an antidepressant-like effect.

Protocol: In Vivo Pharmacokinetic (PK) Analysis

This protocol outlines a basic procedure for determining key pharmacokinetic parameters of Seproxetine in a rodent model.

Objective: To determine the plasma concentration-time profile and key PK parameters (Cmax, Tmax, AUC, t1/2) of Seproxetine following a single dose administration in rats.

Materials:

-

Male Sprague-Dawley rats (250-300g) with jugular vein catheters

-

This compound

-

Dosing vehicle (e.g., sterile water for oral gavage)

-

Blood collection tubes (e.g., K2-EDTA coated)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Methodology:

-

Acclimation & Fasting: Acclimate catheterized rats for at least 3 days. Fast animals overnight (approx. 12 hours) before dosing, with water available ad libitum.

-

Dosing: Administer a single oral dose of this compound (e.g., 5 mg/kg) via oral gavage.

-

Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular vein catheter at specified time points: pre-dose (0), and 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.

-